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Compound of Interest

Compound Name:
Morpholine, 3-(5-

isoxazolylethynyl)-

CAS No.: 651314-42-0

Cat. No.: B12602492

Get Quote

Executive Summary
Isoxazole-morpholine adducts represent a critical structural motif in modern medicinal

chemistry, appearing frequently in kinase inhibitors, antibiotics (e.g., oxazolidinone analogs),

and psychotropic agents. For researchers in drug metabolism and pharmacokinetics (DMPK),

distinguishing these adducts from their metabolic byproducts or structural isomers is a frequent

analytical challenge.

This guide provides an in-depth comparison of the mass spectrometry (MS) fragmentation

behaviors of isoxazole-morpholine moieties against their closest structural analogs (isoxazole-

piperazines). It establishes a self-validating protocol for structural elucidation, focusing on the

competition between charge-proximal morpholine ring opening and charge-remote isoxazole N-

O bond cleavage.

Mechanistic Foundations: The Adduct Comparison
To understand the fragmentation of isoxazole-morpholine (IM) adducts, one must compare

them to Isoxazole-Piperazine (IP) adducts. While both contain a basic nitrogen suitable for
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protonation, the presence of the ether oxygen in morpholine fundamentally alters the

fragmentation landscape due to the "Morpholine Effect"—a propensity for characteristic neutral

losses involving oxygen.

Protonation Site & Charge Localization
Isoxazole (pKa ~ -1.5): Extremely weak base. Unlikely to retain the proton in the gas phase if

a more basic site exists.

Morpholine (pKa ~ 8.3): The secondary (or tertiary, if substituted) amine nitrogen is the

thermodynamic sink for the proton in Electrospray Ionization (ESI).

Consequence: The precursor ion

is predominantly protonated at the morpholine nitrogen. Fragmentation is therefore charge-
site initiated.[1]

Comparative Fragmentation Logic
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Feature
Isoxazole-
Morpholine (IM)

Isoxazole-
Piperazine (IP)

Mechanistic Driver

Primary Neutral Loss
(

)

(

) or variable

Ring strain &

heteroatom stability.

Ring Cleavage

Cross-ring cleavage

(Retro-Diels-Alder

like)

Cross-ring cleavage
Stability of the neutral

fragment.

Linker Stability

Moderate. Loss of full

morpholine (

) is common.

High. Piperazine often

fragments internally

before cleaving from

the core.

Inductive effect of the

ether oxygen.

Isoxazole Behavior

N-O bond rupture (m/z

-16 or

rearrangements)

occurs after

morpholine loss or at

high collision energy

(CE).

N-O bond rupture

competes more

directly with

piperazine

fragmentation.

Energy distribution in

the ion.

Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways for a generic

Isoxazole-Morpholine adduct. Note the bifurcation between the Morpholine-driven losses (low

energy) and the Isoxazole-driven rearrangements (high energy).
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(Proton on Morpholine N)
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Low CE
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(Loss of Morpholine -87)
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Transition State B
(Isoxazole N-O Cleavage)

High CE

Product Ion [M-44]+
(Loss of C2H4O)

- C2H4O (44 Da)
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(Rearrangement Product)

- CO / HCN
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Figure 1: Competing fragmentation pathways for Isoxazole-Morpholine adducts. Green

indicates the diagnostic morpholine neutral loss; Red indicates cleavage of the pharmacophore

linker.

Experimental Protocol: Self-Validating Workflow
To reliably characterize these adducts, you cannot rely on a single ionization mode. This

protocol uses orthogonal ionization (ESI vs. APCI) to validate the presence of the N-O bond,

which is thermally labile.

Reagents & Preparation
Solvent A: Water + 0.1% Formic Acid (Proton source).

Solvent B: Acetonitrile (Avoid Methanol if transesterification is a risk, though rare for these

adducts).

Standard: Prepare 1 µM solution of the analyte.

Step-by-Step Acquisition
Step 1: ESI "Soft" Scan (The Baseline)

Mode: ESI Positive.

Source Temp: < 350°C (Prevent thermal degradation of the isoxazole N-O bond).

Goal: Identify the molecular ion

. If

is observed immediately, the N-O bond is thermally compromising in the source.

Step 2: Energy-Ramped MS/MS (The Fingerprint)

Method: Stepped Collision Energy (e.g., 20, 35, 50 eV).
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Rationale:

Low Energy (20 eV): Triggers the Morpholine neutral loss (

).

High Energy (50 eV): Forces the Isoxazole N-O cleavage.

Validation: If the -44 Da peak appears before the isoxazole ring break, the morpholine is

intact and the primary charge carrier.

Step 3: APCI "Hard" Scan (The Stress Test)

Mode: APCI Positive.

Source Temp: > 400°C.

Observation: APCI often induces thermal rupture of the isoxazole ring prior to the

quadrupole. Compare the ESI parent ion intensity to the APCI parent ion. A significant drop

in APCI suggests high thermal lability of the isoxazole moiety.

Data Analysis: Diagnostic Ion Lookup
Use this table to interpret your MS/MS spectra. These values assume a standard singly-

charged positive ion mode.
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Fragment / Loss m/z Shift (Da) Origin Interpretation

Neutral Loss -44.026 Morpholine

Definitive. Loss of

bridge. Confirms

morpholine presence

over piperazine.

Neutral Loss -87.068 Morpholine

Loss of entire

morpholine ring

(radical or neutral).

Indicates weak C-N

linker.

Fragment Ion 88.076 Morpholine

Protonated

Morpholine cation

. Rare in adducts

unless the linker is

very labile.

Neutral Loss -28.000 Isoxazole

Loss of CO. Requires

N-O bond cleavage

first.

Neutral Loss -27.000 Isoxazole

Loss of HCN.

Characteristic of the

isoxazole ring

opening.

Fragment Ion Variable Isoxazole

Benzoyl cation

equivalent. If the

isoxazole is phenyl-

substituted, look for

.

Case Study Application: Differentiating Isomers
Scenario: You have two isomers, one with a morpholine ring and one with an isoxazole ring

and a hydroxy-alkyl chain (same exact mass).
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Isomer A (Morpholine): Will show a clean -44 Da loss.

Isomer B (Open Chain): Will likely show multiple water losses (-18 Da) or alkyl losses (-15,

-29 Da), but not the specific -44 Da transition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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